molecular formula C19H15NO4 B7835558 3-(Carboxymethyl)-2-(4-methylphenyl)quinoline-4-carboxylic acid

3-(Carboxymethyl)-2-(4-methylphenyl)quinoline-4-carboxylic acid

Cat. No. B7835558
M. Wt: 321.3 g/mol
InChI Key: IRBNYRKDCUEXNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Carboxymethyl)-2-(4-methylphenyl)quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C19H15NO4 and its molecular weight is 321.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Quinoline derivatives, including 3-(carboxymethyl)-2-(4-methylphenyl)quinoline-4-carboxylic acid, are pivotal in synthesizing natural cyclic peptides with antitumoral activity. A study detailed a convenient route for preparing 3-hydroxyquinoline-2-carboxylic acid, a related compound, highlighting the significance of quinoline derivatives in medicinal chemistry (Riego et al., 2005).

Biological and Pharmacological Applications

  • Antimicrobial Activity : A study synthesized a series of compounds from 3-(carboxymethyl)-2-arylquinoline-4-carboxylic acids, demonstrating significant antimicrobial activity against various bacteria and fungi. This research underscores the potential of such quinoline derivatives in developing new antimicrobial agents (Mohamed et al., 2017).
  • Biological Evaluation : In another study, quinoline-2-carboxylates, including derivatives of 3-(carboxymethyl)-2-(4-methylphenyl)quinoline-4-carboxylic acid, were synthesized and evaluated for their antioxidant, antimicrobial, and antiplatelet activities. This highlights the diverse biological activities these compounds can possess (Fazal et al., 2015).
  • Cytotoxic Activity : Research on amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, which are structurally similar to 3-(carboxymethyl)-2-(4-methylphenyl)quinoline-4-carboxylic acid, showed significant cytotoxic activity against various carcinoma cell lines. This suggests potential applications in cancer therapy (Bhatt et al., 2015).

Applications in Synthesis

  • A study focusing on the synthesis of novel fluorine-bearing quinoline-4-carboxylic acids, including derivatives of the compound , showcased their potential as amylolytic agents. This represents an interesting application in the field of enzymology and biochemistry (Makki et al., 2012).

properties

IUPAC Name

3-(carboxymethyl)-2-(4-methylphenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c1-11-6-8-12(9-7-11)18-14(10-16(21)22)17(19(23)24)13-4-2-3-5-15(13)20-18/h2-9H,10H2,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBNYRKDCUEXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822013
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(Carboxymethyl)-2-(4-methylphenyl)quinoline-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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